

Quantitative Structure-Activity Relationship (QSAR) for Alkyl Isobutyrate: A Comparative Guide

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Compound of Interest

Compound Name: *Pentyl isobutyrate*

CAS No.: 2445-72-9

Cat. No.: B1581550

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This guide provides a comparative analysis of the quantitative structure-activity relationship (QSAR) for a series of alkyl isobutyrate, focusing on their aquatic toxicity. The content is intended for researchers, scientists, and drug development professionals interested in understanding and predicting the biological activity of these compounds based on their molecular structure.

Introduction to QSAR

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.^{[1][2]} By identifying and quantifying the physicochemical properties of molecules, QSAR models can predict the activity of new or untested compounds, thereby accelerating research and reducing the need for extensive experimental testing. The general form of a QSAR model can be expressed as:

Activity = f(physicochemical properties and/or structural properties) + error

Key molecular descriptors often used in QSAR studies include those related to hydrophobicity (e.g., logP), electronic effects, and steric factors.

Comparative Analysis of Alkyl Isobutyrate

This guide focuses on a homologous series of alkyl isobutyrate, examining their physicochemical properties and their predicted toxicity to the aquatic ciliate *Tetrahymena pyriformis*. This organism is a common model in ecotoxicology for assessing the environmental impact of chemical compounds.

The following table summarizes key physicochemical properties for a series of alkyl isobutyrate. These descriptors are fundamental inputs for developing QSAR models.

Compound	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Density (g/mL)	Refractive Index	logP (octanol/water)	Water Solubility (mg/L)
Methyl Isobutyrate	C ₅ H ₁₀ O ₂	102.13	92-93	0.891	1.384	1.29	9268
Ethyl Isobutyrate	C ₆ H ₁₂ O ₂	116.16	112-113	0.866	1.388	1.77	3000
Propyl Isobutyrate	C ₇ H ₁₄ O ₂	130.18	133-134	0.865	1.395	2.25	1070
Butyl Isobutyrate	C ₈ H ₁₆ O ₂	144.21	156-158	0.863	1.401	2.73	370
Isobutyl Isobutyrate	C ₈ H ₁₆ O ₂	144.21	148.6	0.855	1.399	2.73	520
Pentyl Isobutyrate	C ₉ H ₁₈ O ₂	158.24	176.5	0.874	1.407	3.21	130
Hexyl Isobutyrate	C ₁₀ H ₂₀ O ₂	172.26	199	0.860	1.413	3.69	58.21
Heptyl Isobutyrate	C ₁₁ H ₂₂ O ₂	186.29	212	0.863	1.419	4.17	20
Octyl Isobutyrate	C ₁₂ H ₂₄ O ₂	200.32	245	0.856	1.421	4.65	7

Note: Some values are estimated and may vary slightly depending on the source.

QSAR Model for Aquatic Toxicity of Aliphatic Esters

A relevant QSAR study on the toxicity of aliphatic esters to *Tetrahymena pyriformis* provides a model that can be used to understand and predict the toxicity of alkyl isobutyrate. The biological activity is expressed as $\log(\text{IGC}_{50}^{-1})$, where IGC_{50} is the concentration that inhibits 50% of the growth of the *Tetrahymena pyriformis* population.[2][3]

A well-established QSAR model for the narcosis mechanism of toxicity, which is common for non-reactive organic chemicals like simple esters, is based on the 1-octanol/water partition coefficient ($\log P$ or $\log K_{ow}$). This descriptor quantifies the hydrophobicity of a molecule. The equation for neutral (nonpolar) narcosis is:

$$\log(\text{IGC}_{50}^{-1}) = 0.723 * \log(K_{ow}) - 1.79[2]$$

This model indicates that the toxicity of these esters increases with their hydrophobicity.

The following table presents the experimental toxicity value for isobutyl isobutyrate and the predicted toxicity values for the entire series based on the neutral narcosis QSAR model.

Compound	$\log P$ (K_{ow})	Experimental $\log(\text{IGC}_{50}^{-1})$	Predicted $\log(\text{IGC}_{50}^{-1})$
Methyl Isobutyrate	1.29	-	-0.86
Ethyl Isobutyrate	1.77	-	-0.51
Propyl Isobutyrate	2.25	-	-0.16
Butyl Isobutyrate	2.73	-	0.19
Isobutyl Isobutyrate	2.73	-0.5908[3]	0.19
Pentyl Isobutyrate	3.21	-	0.53
Hexyl Isobutyrate	3.69	-	0.87
Heptyl Isobutyrate	4.17	-	1.22
Octyl Isobutyrate	4.65	-	1.56

Note: The experimental value for isobutyl isobutyrate is from a study on a series of 56 aliphatic esters.[3] The predicted values are calculated using the provided QSAR equation and the logP values from the previous table. The discrepancy between the experimental and predicted value for isobutyl isobutyrate may be due to the specific model parameters or experimental variability.

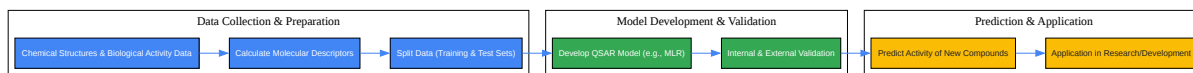
Experimental Protocol: Tetrahymena pyriformis Population Growth Impairment Assay

The experimental data for the toxicity of aliphatic esters was obtained using a standardized protocol to assess the 50% growth inhibitory concentration (IGC50) in Tetrahymena pyriformis. [4]

- **Organism and Culture:** Axenic cultures of Tetrahymena pyriformis are maintained in a proteose peptone-based medium.
- **Assay Preparation:** The assay is typically conducted in multi-well plates or flasks. A range of concentrations of the test chemical (alkyl isobutyrate) is prepared in the culture medium.
- **Inoculation:** A known density of Tetrahymena pyriformis from a logarithmic growth phase culture is inoculated into each well or flask containing the different concentrations of the test substance, as well as control wells with no toxicant.
- **Incubation:** The cultures are incubated under controlled conditions (e.g., temperature, light) for a specific period, typically 40-48 hours.
- **Growth Measurement:** After the incubation period, the population density in each well is determined. This is often done by measuring the absorbance of the culture using a spectrophotometer at a specific wavelength (e.g., 540 nm), which correlates with cell density.
- **Data Analysis:** The percentage of growth inhibition compared to the control is calculated for each concentration of the test chemical. The IGC50 value is then determined by plotting the percentage of inhibition against the logarithm of the concentration and fitting the data to a concentration-response curve. The biological activity is often expressed as $\log(1/\text{IGC50})$.

Visualizations

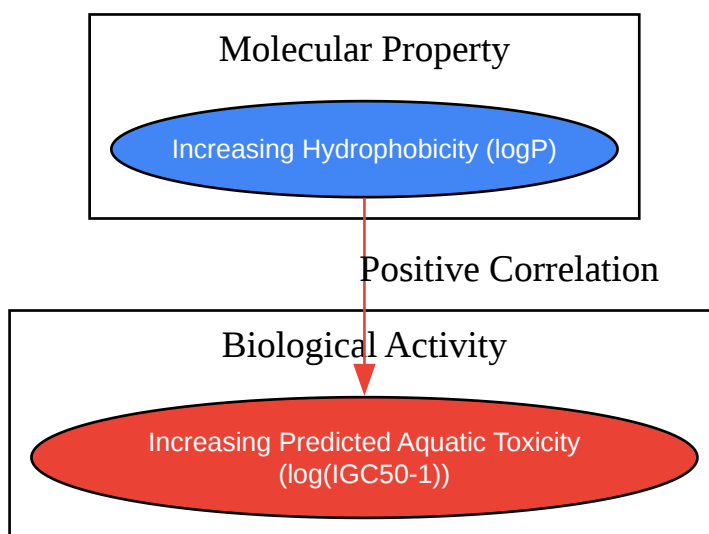
The following diagram illustrates the general workflow for developing a QSAR model.



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Caption: A generalized workflow for developing and applying a QSAR model.

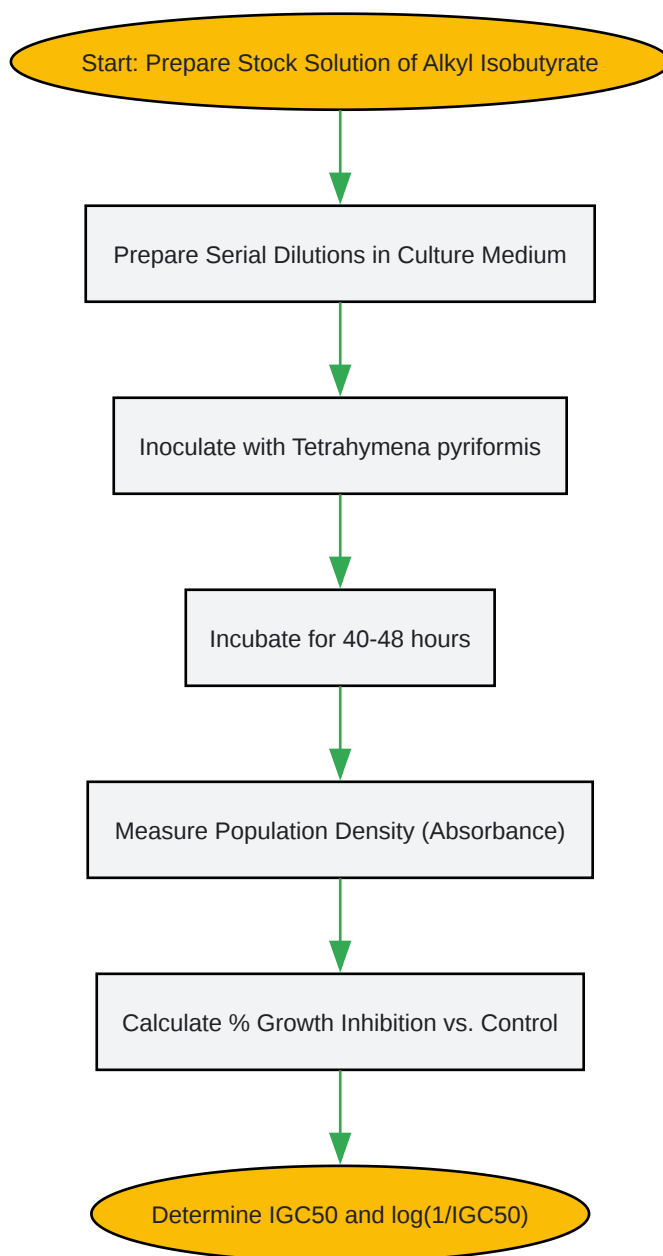
This diagram shows the positive correlation between the hydrophobicity (logP) of alkyl isobutyrate and their predicted aquatic toxicity.



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Caption: The relationship between hydrophobicity and predicted toxicity.

The following diagram outlines the key steps in the experimental protocol for determining the IGC50 of a chemical using *Tetrahymena pyriformis*.



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Caption: Workflow for the Tetrahymena pyriformis toxicity assay.

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References

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- [2. Structure-toxicity relationships for aliphatic chemicals evaluated with Tetrahymena pyriformis - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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